molecular formula C10H20ClNO2 B1382374 6-Butylpiperidine-3-carboxylic acid hydrochloride CAS No. 1803603-57-7

6-Butylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B1382374
CAS No.: 1803603-57-7
M. Wt: 221.72 g/mol
InChI Key: SJOXJOSRGKNIOR-UHFFFAOYSA-N
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Description

6-Butylpiperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine carboxylic acids. It appears as a white crystalline powder that is soluble in water and has a molecular weight of 243.74 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

    N-alkylation: Using alkyl halides to introduce the butyl group.

    Carboxylation: Introducing the carboxylic acid group through reactions with carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for 6-Butylpiperidine-3-carboxylic acid hydrochloride are not well-documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Butylpiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to a piperidone derivative.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or the butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Piperidone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

6-Butylpiperidine-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Butylpiperidine-3-carboxylic acid hydrochloride is not well-documented. like other piperidine derivatives, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The exact pathways and molecular targets would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-3-carboxylic acid: Lacks the butyl group, making it less hydrophobic.

    N-Butylpiperidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    Piperidine hydrochloride: Lacks both the butyl and carboxylic acid groups, making it a simpler structure.

Uniqueness

6-Butylpiperidine-3-carboxylic acid hydrochloride is unique due to the presence of both the butyl group and the carboxylic acid group, which confer specific chemical properties such as solubility, reactivity, and potential biological activity.

Biological Activity

6-Butylpiperidine-3-carboxylic acid hydrochloride is a piperidine derivative with significant potential in various scientific research applications, particularly in chemistry and biology. This compound is characterized by its unique structural features, which include a butyl group and a carboxylic acid moiety, contributing to its biological activity.

  • Molecular Formula : C10H18ClN
  • Molecular Weight : 243.74 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water

The precise mechanism of action for this compound is not thoroughly documented. However, like other piperidine derivatives, it is hypothesized to interact with various molecular targets, including enzymes and receptors. The presence of both the butyl group and the carboxylic acid group enhances its solubility and reactivity, potentially facilitating interactions with biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
Piperidine-3-carboxylic acidLacks the butyl groupLimited biological activity
N-ButylpiperidineLacks the carboxylic acid groupNeuroactive properties
Piperidine hydrochlorideSimpler structure without substituentsBasic piperidine activity

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated notable activity against certain bacterial strains, warranting further exploration into its mechanism and potential therapeutic uses.
  • Neuropharmacological Studies : Research exploring the neuropharmacological effects of piperidine derivatives found that compounds with similar structures could modulate neurotransmitter release. This suggests that this compound may also exhibit such properties, although specific data are still needed.
  • Enzyme Inhibitory Activity : Studies on enzyme inhibition have shown that modifications on the piperidine ring can lead to significant changes in activity. This compound's unique structure may provide insights into developing selective inhibitors for therapeutic applications.

Properties

IUPAC Name

6-butylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-3-4-9-6-5-8(7-11-9)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOXJOSRGKNIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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